3-(Butoxymethyl)pyrrolidine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 3-(Butoxymethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with butoxymethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.
Chemical Reactions Analysis
3-(Butoxymethyl)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
3-(Butoxymethyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Butoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(Butoxymethyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine: The parent compound, which lacks the butoxymethyl group.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
Pyrrolidine-2-one: A lactam derivative with a carbonyl group at the second position.
These compounds share similar structural features but differ in their chemical properties and applications, highlighting the unique characteristics of this compound.
Biological Activity
3-(Butoxymethyl)pyrrolidine hydrochloride is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring substituted with a butoxymethyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H17ClN2O
- Molecular Weight : 194.69 g/mol
- CAS Number : 1220036-70-3
The compound features a pyrrolidine core, which is known for its role in various biological functions and interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the butoxymethyl group may enhance its lipophilicity, facilitating membrane permeability and interaction with cellular targets.
Potential Mechanisms Include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation .
- Antimicrobial Activity : Pyrrolidine derivatives have demonstrated antibacterial properties against various pathogens, suggesting that this compound may exhibit similar effects .
Biological Activities
Research indicates that pyrrolidine derivatives possess a range of biological activities, including:
- Antimicrobial : Studies have shown that certain pyrrolidine compounds exhibit significant antibacterial activity against strains like Pseudomonas aeruginosa and Acinetobacter baumannii, which are known for their resistance to multiple drugs .
- Antiviral : Some derivatives have been explored for their potential antiviral properties, particularly against RNA viruses.
- Anticancer : There is emerging evidence that pyrrolidine-based compounds may induce apoptosis in cancer cells through various biochemical pathways .
Case Studies and Research Findings
Several studies highlight the biological activity of compounds related to this compound:
- Antimicrobial Activity :
- Cholinesterase Inhibition :
- Cytotoxicity Studies :
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
Compound Name | Antimicrobial Activity | Cholinesterase Inhibition | Anticancer Activity |
---|---|---|---|
3-(Butoxymethyl)pyrrolidine HCl | Moderate | Potential | Emerging Evidence |
Pyrrolidine-2,3-dione | High | Strong | Significant |
N-benzoylthiourea-pyrrolidine | Very High | Moderate | High |
Properties
IUPAC Name |
3-(butoxymethyl)pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-2-3-6-11-8-9-4-5-10-7-9;/h9-10H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEOOJXGQAPFMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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